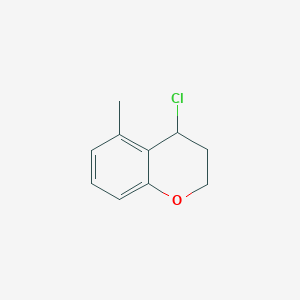
4-chloro-5-methyl-3,4-dihydro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-methyl-3,4-dihydro-2H-chromene is an organic compound with the molecular formula C10H11ClO It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-methyl-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of 4-chlorophenol with 3-methyl-2-butanone, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-5-methyl-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Chromanones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-methyl-3,4-dihydro-2H-chromene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-5-methyl-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-5-methylchromanone
- 4-Chloro-5-methylchromanol
- 4-Chloro-5-methylchromene
Comparison: 4-chloro-5-methyl-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
4-chloro-5-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11ClO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
OUVIQEPEBAZCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(CCOC2=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















